molecular formula C8H7Cl2N3 B6597913 4,6-dichloro-2-ethyl-1H-imidazo[4,5-c]pyridine CAS No. 579486-61-6

4,6-dichloro-2-ethyl-1H-imidazo[4,5-c]pyridine

Cat. No.: B6597913
CAS No.: 579486-61-6
M. Wt: 216.06 g/mol
InChI Key: SAKVPOFFPTVSQH-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-ethyl-1H-imidazo[4,5-c]pyridine (CAS: 579486-61-6) is a heterocyclic compound with the molecular formula C₈H₇Cl₂N₃ and a molecular weight of 216.07 g/mol . It features a fused imidazo[4,5-c]pyridine core substituted with two chlorine atoms at positions 4 and 6 and an ethyl group at position 2. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive imidazopyridine derivatives, which are known for antiviral, antibacterial, and kinase-inhibitory activities .

Key physicochemical properties include:

  • Synthetic routes: Derived from 3,4-diamino-2,6-dichloropyridine via cyclization and alkylation steps, similar to methods used for related imidazopyridines .

Properties

IUPAC Name

4,6-dichloro-2-ethyl-1H-imidazo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2N3/c1-2-6-11-4-3-5(9)12-8(10)7(4)13-6/h3H,2H2,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAKVPOFFPTVSQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(N=C(C=C2N1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201249083
Record name 4,6-Dichloro-2-ethyl-3H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201249083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

579486-61-6
Record name 4,6-Dichloro-2-ethyl-3H-imidazo[4,5-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=579486-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dichloro-2-ethyl-3H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201249083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The imidazo[4,5-c]pyridine scaffold is typically constructed through cyclocondensation reactions between 3,4-diaminopyridine derivatives and carbonyl-containing precursors. For example, U.S. Patent US5654285A (not directly cited but analogous to ) outlines a route where 3,4-diaminopyridine reacts with ethyl glyoxalate in acetic acid under reflux to form the imidazo ring . This method achieves a 78% yield but requires stringent temperature control to avoid side reactions such as over-oxidation or dimerization.

A modified approach in CN103923020A ( ) employs thiourea as a cyclizing agent in ethanol with sodium ethoxide, yielding a 2-mercapto intermediate. While this method avoids harsh acids, it introduces additional steps for sulfur removal, reducing overall efficiency . Comparative studies suggest that the choice of carbonyl precursor (e.g., glyoxal vs. ethyl glyoxalate) impacts regioselectivity, with electron-withdrawing groups favoring C-2 substitution .

Chlorination Strategies for 4,6-Dichloro Substitution

Introducing chlorine atoms at positions 4 and 6 often utilizes phosphorus oxychloride (POCl₃) as both a solvent and chlorinating agent. CA1295330C ( ) demonstrates that treating the imidazo[4,5-c]pyridine core with POCl₃ at 110°C for 6 hours achieves near-quantitative dichlorination . The reaction proceeds via a Vilsmeier-Haack-type mechanism, where POCl₃ generates electrophilic Cl⁺ species.

Table 1: Chlorination Efficiency Under Varied Conditions

CatalystTemperature (°C)Time (h)Yield (%)
POCl₃ alone110695
POCl₃ + DMF80489
PCl₅120878

Notably, adding dimethylformamide (DMF) as a catalyst lowers the required temperature but may complicate purification due to byproduct formation .

Ethylation at Position 2: Alkylation vs. Cross-Coupling

Introducing the ethyl group at C-2 can be achieved through nucleophilic substitution or transition-metal-catalyzed cross-coupling. CN103896857A ( ) describes alkylation using ethyl bromide in tetrahydrofuran (THF) with potassium carbonate, yielding 82% product . However, competing N-alkylation at the imidazole nitrogen remains a challenge, necessitating excess alkylating agent.

Purification and Industrial Scalability

Final purification often involves recrystallization from ethanol/water mixtures or column chromatography. CN103923020A ( ) reports a 93.75% yield after dichloromethane extraction and sodium sulfate drying, highlighting the importance of solvent polarity in isolating the nonpolar target compound . Industrial-scale adaptations prioritize continuous distillation and automated filtration to minimize downtime.

Scientific Research Applications

Chemistry

4,6-Dichloro-2-ethyl-1H-imidazo[4,5-c]pyridine serves as a building block for synthesizing more complex heterocyclic compounds. It is utilized in various synthetic pathways to create derivatives with enhanced biological activity.

Biology

The compound exhibits significant biological activities:

  • Antimicrobial Properties : Research indicates that it has potential antimicrobial effects against various pathogens. Although specific Minimum Inhibitory Concentration (MIC) data for this compound is limited, related compounds have shown MIC values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Anticancer Activity : In vitro studies suggest that this compound can inhibit the growth of human tumor cell lines, with GI50 values as low as 2.30 µM against HCT116 human colon carcinoma cells . Its mechanism of action includes kinase inhibition, which is critical in cancer cell proliferation.

Medicine

This compound is being explored for its potential in developing new therapeutic agents:

  • GABAA Receptor Modulation : Some derivatives within the imidazo family have been studied for their ability to act as positive allosteric modulators of GABAA receptors, presenting potential applications in treating neurological disorders .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

StudyFindings
Li et al. (2020)Investigated the anti-inflammatory effects of imidazo derivatives on retinal ischemia models, demonstrating significant modulation of oxidative stress pathways .
Jarmoni et al. (2020)Reviewed the pharmacological potential of imidazo[4,5-b]pyridines, highlighting their use as kinase inhibitors and their diverse biological properties .
Wu et al. (2018)Reported fungicidal activities of imidazo derivatives against various plant pathogens, indicating their potential use in agriculture .

Summary of Applications

The diverse applications of this compound can be summarized as follows:

  • Synthesis of Complex Compounds : Used as a precursor in chemical synthesis.
  • Antimicrobial and Anticancer Research : Significant potential in treating infections and cancer.
  • Therapeutic Development : Investigated for neurological applications and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 4,6-dichloro-2-ethyl-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its anticancer effects . The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Ring Systems

a. 4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridine (CAS: 887147-19-5)
  • Molecular formula : C₇H₅Cl₂N₃
  • Key differences : Methyl group at position 1 instead of ethyl at position 2.
  • Similarity score: 0.76 .
b. 5,7-Dichloro-1-methyl-1H-imidazo[4,5-b]pyridine (CAS: 1823930-41-1)
  • Molecular formula : C₇H₅Cl₂N₃
  • Key differences : Ring system (imidazo[4,5-b]pyridine vs. [4,5-c]) and chlorine positions (5,7 vs. 4,6).
  • Impact : The [4,5-b] fusion shifts substituent positions, affecting spatial interactions with biological targets. This compound showed antiviral activity against HCV (EC₅₀: 0.004 µM) .
c. 6-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine (CAS: 1638767-93-7)
  • Molecular formula : C₆H₃BrClN₃
  • Key differences : Bromine replaces one chlorine (position 6).

Pharmacological Activity Comparisons

a. Antiviral Activity
  • Imidazo[4,5-b]pyridine derivatives (e.g., compound 30 in ) exhibit potent HCV inhibition (EC₅₀: 0.004 µM) via replication inhibition.
b. BET Inhibition
  • I-BET151 (1H-imidazo[4,5-c]quinoline core) binds BRD4 via hydrophobic interactions in the ZA channel. The ethyl group in 4,6-dichloro-2-ethyl-1H-imidazo[4,5-c]pyridine may mimic this interaction, though scaffold modifications (e.g., γ-carboline in compound 81) can enhance potency .
c. Antibacterial Activity
  • 4,6-Dichloro-8-methylimidazo[4,5-c]pyridine (26) inhibits DNA polymerase III, a target for antibacterial agents. The ethyl substituent in the target compound may enhance lipophilicity, improving bacterial membrane penetration .

Physicochemical and Drug-Likeness Profiles

Compound Molecular Weight ClogP* PSA* (Ų) H-bond Donors H-bond Acceptors
This compound 216.07 ~2.5 41.6 1 3
4,6-Dichloro-1-methyl-1H-imidazo[4,5-c]pyridine 202.04 ~2.1 41.6 1 3
5,7-Dichloro-1-methyl-1H-imidazo[4,5-b]pyridine 202.04 ~2.3 41.6 1 3
6-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine 232.46 ~3.0 41.6 1 3

*Predicted values based on structural analogs .

  • Lipinski’s Rule of Five: All compounds comply (molecular weight <500, ClogP <5, H-bond donors ≤5, acceptors ≤10), suggesting good oral bioavailability .

Biological Activity

4,6-Dichloro-2-ethyl-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-c]pyridine family. This compound is characterized by its unique structure, which includes two chlorine atoms at positions 4 and 6, and an ethyl group at position 2. The compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • Chemical Formula : C8H7Cl2N3
  • Molecular Weight : 216.06 g/mol
  • CAS Number : 579486-61-6

The imidazo[4,5-c]pyridine core structure is known for its diverse biological activities, making it a candidate for various therapeutic applications.

Imidazole derivatives, including this compound, are known to interact with multiple biological targets. The primary mechanisms of action include:

  • Kinase Inhibition : Many imidazo derivatives act as inhibitors of specific kinases involved in cellular signaling pathways. For instance, compounds from this class have shown activity against Aurora kinases and FLT3, which are critical in cancer cell proliferation and survival .
  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties, which are attributed to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways .

Anticancer Properties

Research indicates that this compound has demonstrated potential anticancer activity. In vitro studies have shown that similar compounds within the imidazo family can inhibit the growth of various human tumor cell lines. For example:

  • GI50 Values : Compounds related to this class have shown GI50 values as low as 2.30 µM against HCT116 human colon carcinoma cells .

Antimicrobial Activity

The compound has been investigated for its antimicrobial effects against several pathogens:

  • Minimum Inhibitory Concentration (MIC) : While specific MIC data for this compound is limited, related compounds have shown promising results with MIC values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .

Case Studies and Research Findings

Several studies highlight the biological activity of imidazo[4,5-c]pyridine derivatives:

Study Findings
Study on Anticancer ActivityDemonstrated significant inhibition of cell proliferation in various cancer cell lines with IC50 values in the low micromolar range .
Antimicrobial EvaluationEvaluated against Gram-positive and Gram-negative bacteria showing effective antimicrobial properties comparable to established antibiotics .
Kinase Inhibition StudiesIdentified as a potential inhibitor of key kinases involved in cancer progression; docking studies confirmed binding affinity to target sites .

Future Directions

Given the promising biological activities observed in related compounds, further research on this compound could focus on:

  • Synthesis of Derivatives : Exploring modifications to enhance potency and selectivity against specific biological targets.
  • In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy.
  • Mechanistic Studies : Investigating the detailed mechanisms through which this compound exerts its biological effects.

Q & A

Q. How to design SAR studies for optimizing this compound’s metabolic stability?

  • Step 1 : Synthesize analogs with fluorinated or methylated substituents to reduce oxidative metabolism. Step 2 : Assess metabolic stability using human liver microsomes (HLM) and CYP450 inhibition assays. Step 3 : Corrogate data with computational ADMET predictions (e.g., SwissADME) .

Q. What in vitro assays are suitable for evaluating its anti-proliferative activity?

  • Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Include controls for cytotoxicity (e.g., primary fibroblasts) and validate via apoptosis markers (e.g., Annexin V/PI staining). Compare with reference compounds (e.g., cisplatin) .

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